![molecular formula C15H19Cl2N3O2 B3015302 N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide CAS No. 1252348-80-3](/img/structure/B3015302.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide, also known as BAY 43-9006 or sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Sorafenib is a multi-targeted kinase inhibitor that targets several protein kinases, including RAF kinases, VEGFR-2, PDGFR, and c-KIT. The drug has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
科学研究应用
Sorafenib has been extensively studied for its potential therapeutic applications in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The drug has also been investigated for its potential use in the treatment of other diseases, such as psoriasis, systemic sclerosis, and Alzheimer's disease. In addition, sorafenib has been used in preclinical studies to investigate its potential as a radiosensitizer.
作用机制
The mechanism of action of sorafenib involves the inhibition of several protein kinases, including RAF kinases, VEGFR-2, PDGFR, and c-KIT. The drug binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. By inhibiting these kinases, sorafenib can inhibit tumor growth, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. The drug can inhibit tumor cell proliferation and induce apoptosis in cancer cells. Sorafenib can also inhibit angiogenesis by blocking the VEGF signaling pathway. In addition, sorafenib has been shown to modulate the immune system by inhibiting the production of cytokines and chemokines.
实验室实验的优点和局限性
Sorafenib has several advantages for use in lab experiments. The drug has a well-established mechanism of action and has been extensively studied in preclinical and clinical settings. Sorafenib is also commercially available, making it easily accessible for researchers. However, there are some limitations to using sorafenib in lab experiments. The drug can have off-target effects, and its potency can vary depending on the cell line and experimental conditions.
未来方向
For research on sorafenib include the development of new analogs, investigation of its potential as a radiosensitizer and in combination with immunotherapy, and the identification of biomarkers that can predict response to treatment.
合成方法
The synthesis of sorafenib involves the condensation of 3,5-dichloroaniline with 4-chloro-3-nitrobenzoic acid to form 4-chloro-3-nitrophenylamine. This intermediate is then reduced to 4-chloro-3-aminophenylamine, which is subsequently coupled with N-(1-cyano-1,2-dimethylpropyl)-2-aminopropionamide to form sorafenib. The final product is obtained after purification by crystallization.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dichloro-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-9(2)15(3,8-18)20-13(21)7-19-10-5-11(16)14(22-4)12(17)6-10/h5-6,9,19H,7H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKPNIUCKIRUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

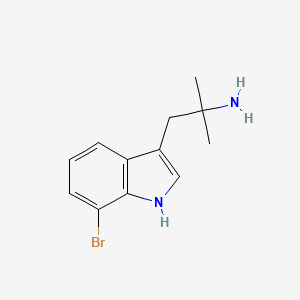
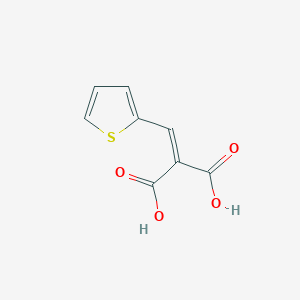
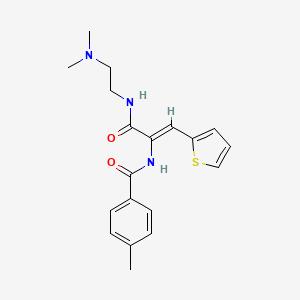
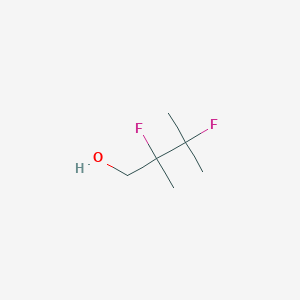
![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)
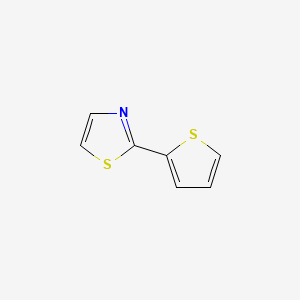
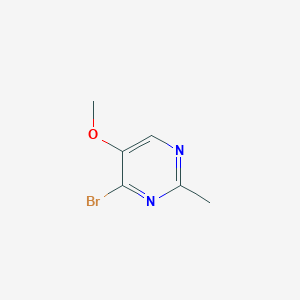

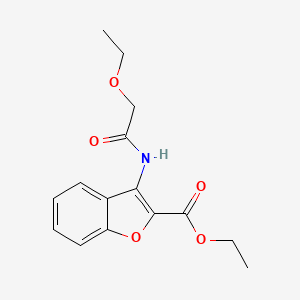
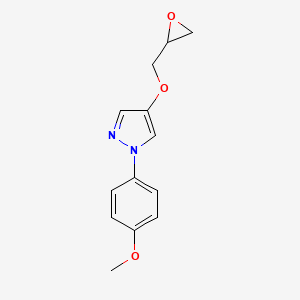


![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B3015239.png)
![(1R,5S)-3-(1H-imidazol-1-yl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3015242.png)